(5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A (ammonium salt) (5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A (ammonium salt)
Brand Name: Vulcanchem
CAS No.: 799812-93-4
VCID: VC11985420
InChI: InChI=1S/C41H66N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/b9-8-,12-11-,15-14-,18-17-;;;/t30-,34?,35+,36+,40-;;;/m1.../s1
SMILES: CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
Molecular Formula: C41H75N10O17P3S
Molecular Weight: 1105.1 g/mol

(5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A (ammonium salt)

CAS No.: 799812-93-4

Cat. No.: VC11985420

Molecular Formula: C41H75N10O17P3S

Molecular Weight: 1105.1 g/mol

* For research use only. Not for human or veterinary use.

(5Z,8Z,11Z,14Z-eicosatetraenoyl) Coenzyme A (ammonium salt) - 799812-93-4

Specification

CAS No. 799812-93-4
Molecular Formula C41H75N10O17P3S
Molecular Weight 1105.1 g/mol
IUPAC Name triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Standard InChI InChI=1S/C41H66N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/b9-8-,12-11-,15-14-,18-17-;;;/t30-,34?,35+,36+,40-;;;/m1.../s1
Standard InChI Key WINHAGOPPOAZSF-SCFPSPBGSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of three modular components:

  • Coenzyme A Backbone: A nucleotide derivative comprising adenine, ribose, pantothenic acid, and cysteamine, terminating in a reactive thiol (-SH) group.

  • Arachidonoyl Moiety: A 20-carbon fatty acid chain with double bonds at positions 5, 8, 11, and 14, all in the Z (cis) configuration. This unsaturated structure introduces significant conformational flexibility, influencing its interactions with enzymes like acyl-CoA synthetases and desaturases.

  • Ammonium Counterion: Neutralizes the phosphate and carboxylate groups, improving aqueous solubility and shelf life .

The molecular formula is C₄₁H₇₅N₁₀O₁₇P₃S, with an exact mass of 1105.077 g/mol . Elemental composition analysis reveals 44.56% carbon, 6.84% hydrogen, 12.67% nitrogen, 24.61% oxygen, 8.41% phosphorus, and 2.90% sulfur .

Applications in Biochemical Research

Lipid Metabolism Studies

As an activated fatty acid, this acyl-CoA derivative participates in:

  • Mitochondrial β-Oxidation: Serves as a substrate for acyl-CoA dehydrogenases, enabling energy production via ATP synthesis.

  • Eicosanoid Biosynthesis: Provides arachidonic acid for prostaglandin, leukotriene, and thromboxane synthesis, implicating it in inflammatory and immune responses.

Enzyme Kinetics Assays

Researchers utilize the compound to characterize enzymes like:

  • Acyl-CoA Synthetases (ACSL): Kinetic parameters (KmK_m, VmaxV_{max}) are measured to assess substrate specificity.

  • Fatty Acid Desaturases: The cis double bonds serve as markers for studying desaturation mechanisms.

Biological Significance and Metabolic Pathways

Role in Cellular Energy Homeostasis

The thioester bond’s high energy (ΔG31.4kJ/molΔG ≈ -31.4 \, \text{kJ/mol}) drives ATP synthesis during β-oxidation. Each molecule yields 9 NADH, 3 FADH₂, and 8 acetyl-CoA units in mitochondria, producing ~106 ATP via oxidative phosphorylation.

Signaling and Regulation

Arachidonoyl-CoA regulates transcription factors (e.g., PPAR-α) and modulates lipid droplet formation, linking fatty acid availability to cellular stress responses.

Comparative Analysis with Saturated CoA Derivatives

Property(5Z,8Z,11Z,14Z)-Eicosatetraenoyl-CoAArachidoyl-CoA (20:0)
Molecular FormulaC₄₁H₇₅N₁₀O₁₇P₃SC₄₁H₈₃N₁₀O₁₇P₃S
Double Bonds40
Melting Point-20°C (amorphous)15°C
Solubility in Water12 mg/mL5 mg/mL
Primary Research UseEicosanoid signalingMembrane biogenesis

The unsaturated derivative’s lower melting point and higher solubility facilitate its use in aqueous assays, while saturated analogs like arachidoyl-CoA (20:0) are preferred for studying lipid bilayer dynamics .

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